molecular formula C8H11IN2O2 B050845 tert-butyl 4-iodo-1H-pyrazole-1-carboxylate CAS No. 121669-70-3

tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

Cat. No.: B050845
CAS No.: 121669-70-3
M. Wt: 294.09 g/mol
InChI Key: WRCRIGRVTPLDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a versatile and high-value synthetic intermediate extensively employed in modern medicinal chemistry and drug discovery research. This compound features two critical functional handles: a protected carboxylic amine surrogate in the form of the N-Boc group and a reactive iodine atom at the 4-position of the pyrazole ring. This unique architecture makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. Researchers utilize this molecule to efficiently introduce a substituted pyrazole moiety into larger molecular frameworks, accelerating the exploration of structure-activity relationships (SAR) around biologically relevant targets. Its primary research value lies in the development of potential therapeutic agents, including kinase inhibitors, cannabinoid receptor ligands, and other small-molecule modulators. The Boc-protecting group offers excellent orthogonality, allowing for selective deprotection under mild acidic conditions to generate the corresponding 4-iodo-1H-pyrazole, a valuable intermediate in its own right. This reagent is an essential building block for constructing diverse chemical libraries aimed at hit identification and lead optimization. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-iodopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCRIGRVTPLDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590364
Record name tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121669-70-3
Record name tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-iodopyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection of 4-Iodopyrazole

The predominant method involves Boc (tert-butoxycarbonyl) protection of 4-iodopyrazole using di-tert-butyl dicarbonate [(Boc)₂O]. This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbonyl carbon of (Boc)₂O.

Procedure :
4-Iodopyrazole (1.94 kg, 10 mol) is dissolved in tetrahydrofuran (THF, 5 L) at 20–30°C. Di-tert-butyl dicarbonate (2.18 kg, 10 mol) is added dropwise, maintaining the temperature below 35°C. After stirring for 1–2 hours, the mixture is concentrated under reduced pressure, and n-heptane (1.2 kg) is added to induce crystallization. Filtration and drying yield the product (2.65 kg, 90%) with 97.4% purity by HPLC.

Key Variables :

  • Solvent : THF outperforms dichloromethane (DCM) due to better solubility of reactants.

  • Base : Triethylamine (Et₃N) is optional; reactions without base still achieve >90% yields.

  • Scale : The process is scalable to multi-kilogram batches without yield loss.

Alternative Halogenation Strategies

While direct iodination of tert-butyl pyrazole carboxylates is less common, one approach involves electrophilic iodination using iodine monochloride (ICl). However, this method is limited by regioselectivity issues and lower yields (50–65%) compared to Boc protection.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent:

SolventTemperature (°C)Time (h)Yield (%)
THF20–30290–98
DCM201278.5
Ethyl Acetate35385

THF ensures rapid reaction completion (2 hours) due to its polarity and ability to stabilize intermediates. Prolonged heating in DCM leads to Boc group decomposition, reducing yields.

Stoichiometric Considerations

A 1:1 molar ratio of 4-iodopyrazole to (Boc)₂O is sufficient for complete conversion. Excess reagent (1.2 equiv) marginally improves yields (≤2%) but complicates purification.

Purification and Characterization

Isolation Techniques

  • Crystallization : n-Heptane induces crystallization, achieving >97% purity without chromatography.

  • Column Chromatography : Silica gel with 10–20% ethyl acetate/cyclohexane eluent resolves minor impurities (e.g., unreacted 4-iodopyrazole).

Spectroscopic Data

¹H NMR (CDCl₃) : δ 1.68 (s, 9H, tert-butyl), 7.73 (s, 1H, H-3), 8.17 (s, 1H, H-5).
¹³C NMR : δ 27.9 (tert-butyl CH₃), 85.2 (tert-butyl C), 150.1 (C=O), 138.4 (C-4), 121.9 (C-3), 105.6 (C-5).
Melting Point : 71–72°C (lit.), consistent with Boc-protected analogs.

Industrial-Scale Production

Process Intensification

A patented large-scale protocol uses continuous flow reactors to enhance mixing and heat transfer:

  • 4-Iodopyrazole and (Boc)₂O are fed into a THF stream at 25°C.

  • The reaction completes in 30 minutes (vs. 2 hours batchwise).

  • In-line crystallization with n-heptane produces 95% yield at 99% purity.

Cost Analysis

ComponentCost per kg (USD)
4-Iodopyrazole1,200
(Boc)₂O800
THF50
Total : $2,050/kg (excluding labor and equipment), competitive for API intermediates.

Comparative Evaluation of Methodologies

Boc Protection vs. Direct Iodination

ParameterBoc ProtectionDirect Iodination
Yield90–98%50–65%
Regioselectivity>99%70–80%
ScalabilityExcellentModerate
Conclusion : Boc protection is superior in yield and selectivity, making it the industrial standard.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 15 minutes with 94% yield, though scalability remains unproven.

Green Chemistry Approaches

Cyclopentyl methyl ether (CPME) as a bio-based solvent achieves 89% yield at 25°C, aligning with solvent substitution guidelines .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 4-amino-1H-pyrazole-1-carboxylate, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations:

  • Ligand Formation : The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes can exhibit interesting catalytic properties that are valuable in organic reactions.
  • Drug Discovery : Due to its structural features, this compound is explored for its potential as a pharmaceutical agent. Ongoing studies focus on its interactions with biological targets, aiming to evaluate its efficacy in drug development .

Catalysis

The compound's role as a catalyst has been investigated in several reactions:

  • Cross-Coupling Reactions : this compound can facilitate cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its ability to stabilize metal complexes enhances reaction efficiency and selectivity .
  • Asymmetric Synthesis : The compound has potential applications in asymmetric synthesis, where it can help produce chiral molecules with high enantiomeric purity, important for pharmaceutical applications .

Biological Applications

Research into the biological interactions of this compound is ongoing, focusing on the following areas:

  • Pharmacological Studies : Initial studies suggest that this compound may interact with specific biological pathways, making it a candidate for further pharmacological evaluation. Investigations into its mechanism of action are crucial for understanding its potential therapeutic benefits.
  • Toxicology Assessments : Safety evaluations indicate that exposure to this compound may pose certain risks; therefore, occupational exposure limits have been established to protect workers handling this chemical .

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is primarily related to its ability to undergo substitution and coupling reactions. The iodine atom in the compound is highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate (CAS: N/A)

  • Structure : Iodine at the 3-position instead of 4.
  • Reactivity : The 3-iodo isomer exhibits distinct regioselectivity in cross-coupling reactions. For example, Suzuki couplings may favor substitution at the 3-position, altering product topology compared to the 4-iodo derivative.
  • ¹H NMR : δ 7.89 (d, J = 0.6 Hz, 1H), 8.46 (d, J = 0.6 Hz, 1H) .
  • Applications : Less commonly reported, likely due to steric and electronic differences affecting coupling efficiency .

tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate (CAS: 1150271-23-0)

  • Structure : Bromine replaces iodine at the 4-position.
  • Reactivity : Bromine is a poorer leaving group than iodine, requiring harsher conditions for cross-couplings. However, it may offer better stability in storage.
  • Applications : Used in reactions where iodine’s reactivity leads to side products (e.g., premature dehalogenation) .

tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate (CAS: 1934420-54-8)

  • Structure: Cyano group (-CN) at the 4-position.
  • Reactivity: The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic additions (e.g., with amines or Grignard reagents).
  • Applications : Intermediate for synthesizing pyrazole-based nitriles or tetrazoles .

Substituted Pyrazole Derivatives

tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS: 857283-71-7)

  • Structure : Methyl groups at 3- and 5-positions; iodine at 4.
  • Molecular Weight : 322.14 g/mol (C₁₀H₁₅IN₂O₂ ).
  • Impact of Substituents :
    • Steric Effects : Methyl groups hinder access to the pyrazole ring, reducing reactivity in bulky-catalyst systems.
    • Electronic Effects : Methyl groups donate electrons slightly, stabilizing the ring but slowing oxidative addition in cross-couplings.
  • Applications : Specialized in sterically demanding syntheses, such as macrocyclic compounds .

tert-Butyl 4-amino-1H-pyrazole-1-carboxylate (CAS: 1018446-95-1)

  • Structure: Amino group (-NH₂) at the 4-position.
  • Reactivity: The amino group is strongly electron-donating, making the ring more nucleophilic. It participates in diazotization and azo-coupling reactions.
  • Applications : Precursor for heterocyclic amines in drug discovery .

Cross-Coupling Reactions

  • Iodo vs. Bromo Derivatives: The iodo compound undergoes Sonogashira couplings at 60°C in 3 hours with trimethylsilylacetylene , whereas bromo analogs require higher temperatures (>80°C) or stronger bases (e.g., Cs₂CO₃) .
  • Cyano vs. Amino Derivatives: Cyano derivatives are inert in cross-couplings but reactive in cycloadditions (e.g., Huisgen), while amino derivatives are prone to oxidation unless protected .

Biological Activity

Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁IN₂O₂, with a molecular weight of 250.09 g/mol. It features a tert-butyl group, an iodo substituent on the pyrazole ring, and a carboxylate functional group. These structural elements contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and pain.
  • Receptor Interaction : The presence of the pyrazole moiety allows for interactions with neurotransmitter receptors, which may modulate various physiological processes.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations .

Antimicrobial Activity

Compounds in the pyrazole class have shown promising antimicrobial effects against various pathogens. For instance, studies have reported that derivatives exhibit activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anticancer Potential

Some pyrazole derivatives have been evaluated for their anticancer properties. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific studies have highlighted the efficacy of certain derivatives in inhibiting cancer cell proliferation in vitro .

Research Findings

StudyFindings
Selvam et al. (2014)Reported significant anti-inflammatory activity of pyrazole derivatives, with inhibition rates up to 85% for TNF-α .
Chandra et al. (2015)Identified several pyrazole compounds as monoamine oxidase B inhibitors with notable anti-inflammatory effects .
Burguete et al. (2016)Showed that certain pyrazoles had good antibacterial activity against E. coli and S. aureus .

Case Studies

  • Anti-inflammatory Agents :
    • A series of substituted pyrazoles were synthesized and tested for their ability to inhibit inflammatory markers in animal models. This compound was among those that showed significant reduction in edema and inflammatory cytokine levels.
  • Antimicrobial Efficacy :
    • In a comparative study, various pyrazole derivatives were screened against common bacterial strains. This compound demonstrated effective inhibition comparable to standard antibiotics.
  • Cancer Cell Studies :
    • In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines, suggesting a potential role in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, and how can purity be maximized?

The compound is typically synthesized via iodination of tert-butyl pyrazole derivatives. A reported method involves reacting 4-iodo-1H-pyrazole with tert-butyl chloroformate under basic conditions (e.g., DMF with NaH), followed by recrystallization from n-hexane to yield white crystals (78.5% yield). Key characterization includes 1H NMR^1 \text{H NMR} (DMSO-d6: δ 1.57 (s, 9H), 7.89, 8.46 ppm) and HRMS ([M+Na]+^+: 316.9757) . To optimize purity, ensure inert reaction conditions (argon atmosphere) and use high-resolution chromatography or repeated recrystallization.

Q. What safety protocols are critical when handling this compound?

While no specific GHS hazards are reported for this compound, related pyrazole-carboxylates recommend:

  • Personal Protection : Nitrile gloves, lab coat, and safety goggles.
  • Respiratory Protection : Use P95 respirators if airborne particles are generated.
  • Storage : In airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Q. How is the compound characterized structurally?

Standard techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm substitution patterns and Boc-group integrity.
  • Mass Spectrometry : HRMS (ESI) validates molecular mass (e.g., [M+Na]+^+ at 316.9757).
  • Melting Point : 72–74°C, indicating purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, related tert-butyl pyrazole-carboxylates exhibit triclinic (P1) symmetry with unit cell parameters (e.g., a=6.0568A˚,α=88.852a = 6.0568 \, \text{Å}, \alpha = 88.852^\circ) . ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks, critical for validating supramolecular interactions .

Q. What experimental strategies address conflicting NMR or MS data?

Discrepancies in 1H^1 \text{H} NMR splitting (e.g., J = 0.6 Hz in δ 7.89 and 8.46 ppm) may arise from solvent effects (DMSO-d6) or paramagnetic impurities. Validate via:

  • Deuterated Solvent Screening : Compare spectra in CDCl3 vs. DMSO-d6.
  • High-Field NMR : Use ≥400 MHz instruments to resolve coupling constants.
  • Tandem MS/MS : Confirm fragmentation patterns (e.g., m/z 194 [M-Boc]+^+) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The 4-iodo group enables Sonogashira , Suzuki-Miyaura , or Buchwald-Hartwig couplings. For example:

  • Sonogashira : React with terminal alkynes (Pd(PPh3)4, CuI, NEt3) to form alkynylated pyrazoles.
  • Mechanistic Insight : The bulky tert-butyl group may sterically hinder regioselectivity, requiring optimized catalyst loading .

Q. What computational methods predict hydrogen-bonding patterns in crystalline forms?

Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}, C-Hπ\text{C-H}\cdots\pi) into D , S , or R motifs. Software like Mercury (CCDC) quantifies intermolecular distances and angles, aiding in polymorph prediction .

Methodological Guidance

  • Contradiction Analysis : Compare synthetic yields under varying conditions (e.g., solvent polarity, catalyst type) to identify optimal parameters.
  • Stability Testing : Monitor decomposition via TGA/DSC under thermal stress (e.g., 25–200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
Reactant of Route 2
tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.